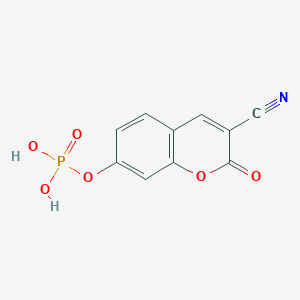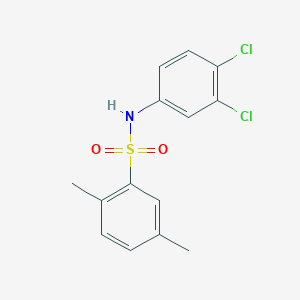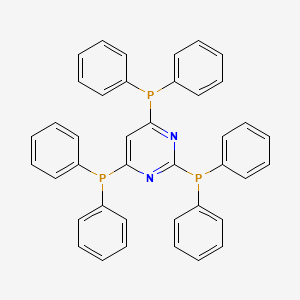![molecular formula C7H9NO3 B14226570 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one CAS No. 802918-93-0](/img/structure/B14226570.png)
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2-oxa-6-azabicyclo[320]heptan-4-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of an appropriate acyclic precursor that contains the necessary functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions can vary but often include specific solvents, temperatures, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azabicyclo[3.2.0]heptan-4-one: This compound shares a similar bicyclic structure but lacks the acetyl group.
6-Cyano-2-oxa-7-azabicyclo[4.1.0]heptane: Another bicyclic compound with different functional groups, leading to distinct chemical properties.
Uniqueness
6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Properties
CAS No. |
802918-93-0 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-2-6-7(8)5(10)3-11-6/h6-7H,2-3H2,1H3 |
InChI Key |
YVOLRJDCMBGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2C1C(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
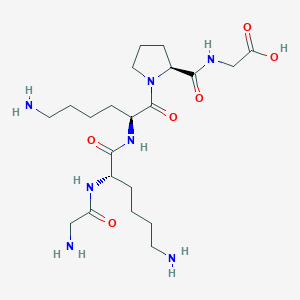
![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)
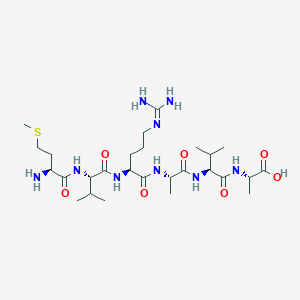
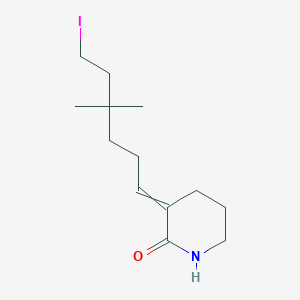
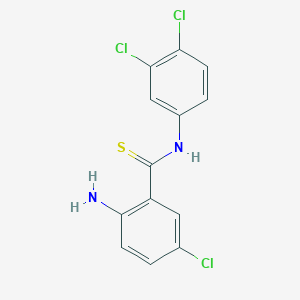
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
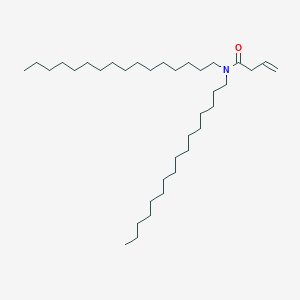
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
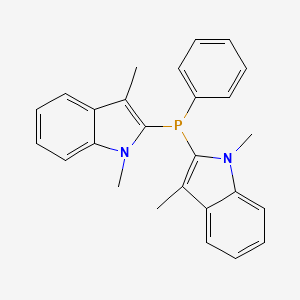
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
